Calycosin
Overview
Description
Calycosin is an O-methylated isoflavone, a type of naturally occurring organic compound. It is primarily isolated from the roots of Astragalus membranaceus and Trifolium pratense (red clover) . This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties .
Mechanism of Action
Target of Action
Calycosin, a bioactive isoflavonoid, has been found to interact with several targets. The network pharmacology data identified potential targets of this compound including tumor protein p53 (TP53), protein kinase B (AKT1), vascular endothelial growth factor A (VEGFA), interleukin 6, tumor necrosis factor (TNF), and mitogen-activated protein kinase 1 (MAPK1) . These targets play crucial roles in various biological processes such as cell proliferation, inflammation, and cellular metabolism .
Mode of Action
This compound interacts with its targets to exert its therapeutic effects. For instance, molecular docking analysis indicated the binding efficacy of this compound with three of the targets, namely TP53, AKT1, and VEGFA . It has been shown to inhibit cell viability and increase the level of apoptosis in acute myelocytic leukemia cells . Furthermore, this compound treatment activated AMPK/mTOR signaling to induce initiation of autophagy .
Biochemical Pathways
This compound affects several biochemical pathways. The anti-inflammatory actions of this compound were primarily through suppression of the toll-like receptor, PI3K-AKT, TNF, MAPK, and VEGF signaling pathways . It also induced ferroptosis by SLC7A11 through the PI3K/Akt pathway in acute myelocytic leukemia . Moreover, it suppressed melanogenesis through the downregulation of PKA/CREB and p38 MAPK signaling pathways .
Pharmacokinetics
It has been suggested that intestinal glucuronidation, prior to hepatic glucuronidation, plays a key role in the low circulating levels of this compound . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
This compound has been shown to have multiple therapeutic effects. For instance, it ameliorates osteoarthritis by regulating the imbalance between chondrocyte synthesis and catabolism . It also exhibits anti-inflammatory action and has been shown to significantly improve cartilage damage . In addition, it has potential pharmaceutical properties in the treatment of tumors, inflammation, stroke, and cardiovascular diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be affected by the physiological condition of the organism, such as the state of the immune system . .
Biochemical Analysis
Biochemical Properties
Calycosin interacts with several biomolecules and plays a significant role in biochemical reactions. It exhibits anti-oxidant properties, which are beneficial for neuroprotection .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been reported to inhibit melanogenesis . This anti-melanogenic effect was accompanied by decreased expression levels of microphthalmia-associated transcription factor (MITF), a key protein controlling melanin synthesis, and its target genes tyrosinase and tyrosinase-related protein-2 (TRP-2) in this compound-treated cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It has been found to block signaling pathways mediated by cAMP response element-binding protein (CREB) and p38 MAP kinase . The protein kinase A (PKA) inhibitor H-89 and p38 inhibitor SB203580 validated the premise that this compound inhibits melanin synthesis and tyrosinase activity by regulating the PKA/CREB and p38 MAPK signaling pathways .
Temporal Effects in Laboratory Settings
Its anti-melanogenic and neuroprotective effects have been consistently observed in various studies .
Dosage Effects in Animal Models
Its anti-melanogenic efficacy was manifested by its ability to suppress body pigmentation and tyrosinase activity in zebrafish embryos .
Metabolic Pathways
It has been found to affect the PKA/CREB and p38 MAPK signaling pathways .
Transport and Distribution
It has been found to affect the localization and accumulation of MITF, a key protein controlling melanin synthesis .
Subcellular Localization
It has been found to affect the localization and accumulation of MITF, a key protein controlling melanin synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calycosin can be synthesized from formononetin through a hydroxylation reaction. Isoflavone 3’-hydroxylase catalyzes the conversion of formononetin to this compound using NADPH, H+, and O2 . The reaction conditions typically involve maintaining a controlled environment to ensure the enzyme’s activity and stability.
Industrial Production Methods
Industrial production of this compound often involves hydrolytic extraction from Astragalus membranaceus. The process includes using 100% ethanol and 2.5 mol/L hydrochloric acid, with a solid-to-liquid ratio of 1:40, extracted for 2 hours . High-speed countercurrent chromatography is then employed to purify the compound, achieving a purity of 95.8% and a recovery rate of 85.9% .
Chemical Reactions Analysis
Types of Reactions
Calycosin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include various hydroxylated, methoxylated, and other substituted derivatives of this compound, each with unique biological activities.
Scientific Research Applications
Calycosin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study isoflavone chemistry and its derivatives.
Biology: Investigated for its role in cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored for its potential therapeutic effects in treating cancer, cardiovascular diseases, and osteoporosis
Industry: Utilized in the development of cosmeceuticals for skin-lightening and anti-aging products.
Comparison with Similar Compounds
Similar Compounds
Formononetin: A precursor to calycosin, also an isoflavone with similar biological activities.
Daidzein: Another isoflavone with anti-inflammatory and antioxidant properties.
Genistein: Known for its anti-cancer and antioxidant effects.
Uniqueness of this compound
This compound stands out due to its specific hydroxylation pattern, which contributes to its unique biological activities. Its ability to modulate multiple signaling pathways makes it a versatile compound in therapeutic research .
Properties
IUPAC Name |
7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-14-5-2-9(6-13(14)18)12-8-21-15-7-10(17)3-4-11(15)16(12)19/h2-8,17-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAJQOPSWWVMBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174580 | |
Record name | Calycosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In methanol, 1 mg/mL, clear, colorless | |
Record name | Calycosin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... The present study was designed to explore the therapeutic effect of calycosin, an active component from A. radix, on AGEs-induced macrophages infiltration in HUVECs. ...Transwell HUVEC-macrophage co-culture system was established to evaluate macrophage migration and adhesion. Immunocytochemistry was applied to examine TGF-beta1, ICAM-1 and RAGE protein expressions; real-time PCR was carried out to determine mRNA expression of TGF-beta1, ICAM-1 and RAGE. Immunofluorescence was carried out to observe estrogen receptor-alpha, ICAM-1, RAGE expression and the phosphorylation status of ERK1/2 and NF-kappaB. Calycosin significantly reduced AGEs-induced macrophage migration and adhesion to HUVEC. Pre-treatment with calycosin strikingly down-regulated HUVEC TGF-beta1, ICAM-1 and RAGE expressions in both protein and mRNA levels. Furthermore, calycosin incubation significantly increased estrogen receptor expression and reversed AGEs-induced ERK1/2 and NF-kappaB phosphorylation and nuclear translocation in HUVEC, and this effect of calycosin could be inhibited by estrogen receptor inhibitor, ICI182780. These findings suggest that calycosin can reduce AGEs-induced macrophage migration and adhesion to endothelial cells and relieve the local inflammation; furthermore, this effect was via estrogen receptor-ERK1/2-NF-kappaB pathway. | |
Record name | Calycosin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder | |
CAS No. |
20575-57-9 | |
Record name | Calycosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20575-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calycosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020575579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calycosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20575-57-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALYCOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09N3E8P7TA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Calycosin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does calycosin exert its anti-tumor effects?
A1: this compound exhibits anti-tumor effects via various mechanisms, including:
- Induction of apoptosis: this compound has been shown to promote apoptosis in different cancer cell lines, including breast cancer [, , , ], lung cancer [], gastric cancer [], osteosarcoma [, ], and colorectal cancer []. This apoptotic effect is often associated with the modulation of Bcl-2 family proteins, caspases, and mitochondrial pathways.
- Inhibition of cell proliferation: this compound can suppress the proliferation of various cancer cells, including breast cancer [, , , ], lung cancer [], gastric cancer [], osteosarcoma [, ], and colorectal cancer []. This anti-proliferative effect is often linked to cell cycle arrest and the downregulation of proliferation-related signaling pathways.
- Suppression of migration and invasion: this compound has been reported to inhibit the migration and invasion of breast cancer cells [], potentially by downregulating Foxp3 expression and its downstream targets, VEGF and MMP-9.
- Modulation of specific signaling pathways: this compound has been shown to modulate several key signaling pathways involved in cancer development and progression, including the PI3K/Akt/mTOR pathway [, ], MAPK pathway [, ], and NF-κB pathway [, , ].
Q2: How does this compound interact with estrogen receptors?
A2: this compound displays selective binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) []. Its actions can be estrogenic or anti-estrogenic depending on its concentration and the cellular context.
Q3: Does this compound impact oxidative stress?
A3: Yes, this compound has demonstrated antioxidant properties in various experimental models. It can protect against oxidative stress-induced cell death in cardiomyocytes [], astrocytes [], and renal tubular cells []. This protective effect is often associated with the activation of the Nrf2/HO-1 signaling pathway.
Q4: How does this compound affect angiogenesis?
A4: this compound has been shown to promote angiogenesis in human umbilical vein endothelial cells and zebrafish embryos []. This pro-angiogenic effect is mediated, at least in part, through the upregulation of VEGF, VEGFR1, and VEGFR2 expression, as well as the activation of the MAPK signaling pathway.
Q5: Does this compound impact inflammation?
A5: Yes, this compound exhibits anti-inflammatory effects in various experimental models, including allergic inflammation [], colitis [], and meningitis [, ]. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C16H12O5, and its molecular weight is 284.26 g/mol.
Q7: How does cerebral ischemia-reperfusion injury affect the pharmacokinetics of this compound?
A7: In a rat model of cerebral ischemia-reperfusion injury, this compound levels were found to be elevated in both blood and brain tissue following administration of Huangqi Guizhi Wuwu Decoction, a traditional Chinese medicine formula containing this compound [, ]. This suggests that cerebral ischemia-reperfusion injury may alter the distribution and elimination of this compound.
Q8: What in vitro models have been used to study the effects of this compound?
A8: Various in vitro models have been employed to investigate the biological activities of this compound, including:
- Cancer cell lines: Human breast cancer cell lines (MCF-7, T47D, MDA-MB-231, SK-BR-3) [, , , , ], lung cancer cell lines (CL1-0, CL1-0 GEMR) [], gastric cancer cell lines [], osteosarcoma cell lines (MG-63, U2-OS, 143B) [, ], colorectal cancer cell line (HCT-116) [].
- Primary cells: Primary bone marrow macrophages [], human umbilical vein endothelial cells (HUVECs) [], and neonatal rat cardiomyocytes [].
Q9: What animal models have been used to study the effects of this compound?
A9: The following animal models have been used to investigate the effects of this compound in vivo:
- Rodent models of disease: Rats with cerebral ischemia-reperfusion injury [, ], mice with TNBS-induced colitis [], mice with Angiostrongylus cantonensis-induced parasitic meningitis [], mice with diabetic kidney disease [], and obese mice with perivascular adipose tissue dysfunction [].
- Zebrafish embryos: Tg(fli1:EGFP) and Tg(fli1:nEGFP) transgenic zebrafish embryos have been used to study the effects of this compound on angiogenesis [].
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